molecular formula C7H11O4- B1236862 Pimelate

Pimelate

Cat. No.: B1236862
M. Wt: 159.16 g/mol
InChI Key: WLJVNTCWHIRURA-UHFFFAOYSA-M
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Description

Molecular Composition and Ionic Properties

This compound ion derives from heptanedioic acid (commonly known as pimelic acid) with the molecular formula C7H12O4 and possesses the systematic International Union of Pure and Applied Chemistry name heptanedioic acid. The parent acid exhibits a molecular weight of 160.17 grams per mole and transforms into its ionic form through the loss of hydrogen ions from both terminal carboxyl groups. The chemical structure consists of a linear five-carbon alkyl chain terminated by carboxylate groups at positions one and seven, formally designated as HOOC-(CH2)5-COOH in the protonated form.

The ionic properties of this compound demonstrate characteristic behavior of medium-chain dicarboxylates. The compound exhibits two distinct dissociation constants reflecting the stepwise deprotonation of its carboxyl groups. Research indicates the first dissociation constant (pKa1) occurs at approximately 4.71, while the second dissociation constant (pKa2) manifests at 5.58. These values position this compound within the expected range for aliphatic dicarboxylic acids of similar chain length. The physiological charge of the compound under normal biological conditions is negative two, indicating complete deprotonation of both carboxyl groups.

Comparative analysis with other dicarboxylic acids reveals specific patterns in the dissociation behavior. The following table presents the dissociation constants for the homologous series of dicarboxylic acids:

Acid Name Carbon Chain Length First pKa Second pKa
Succinic acid 4 4.16 5.61
Glutaric acid 5 4.31 5.41
Adipic acid 6 4.43 5.41
Pimelic acid 7 4.71 5.58
Suberic acid 8 4.52 5.41

The molecular electrostatic potential calculations demonstrate that this compound possesses significant negative charge density localized at the terminal carboxylate oxygen atoms. This charge distribution influences the compound's interaction patterns with cationic species and contributes to its crystallization behavior with various counterions.

Stereochemical Configuration and Conformational Dynamics

The stereochemical analysis of this compound reveals significant conformational flexibility arising from rotation around the carbon-carbon single bonds within the pentamethylene chain. Unlike shorter-chain dicarboxylates that exhibit relatively rigid conformations, this compound demonstrates multiple accessible conformational states due to its extended alkyl backbone. The compound exists predominantly in extended conformations that minimize steric hindrance between the terminal carboxylate groups.

Crystallographic investigations have identified distinct conformational polymorphs of the parent pimelic acid, which directly influence the conformational preferences of the this compound ion. Form I exhibits molecular symmetry with torsion angles of approximately ±162.99° at both terminal positions, while Form II demonstrates asymmetric conformation with torsion angles of ±176.55° and ±37.01° at the respective ends. These conformational differences reflect the inherent flexibility of the seven-carbon chain and its capacity to adopt multiple low-energy configurations.

Nuclear magnetic resonance spectroscopy studies reveal that this compound undergoes rapid conformational interconversion in solution, with the extended anti-configuration representing the thermodynamically favored state. The conformational dynamics demonstrate temperature-dependent behavior, with increased thermal energy facilitating transitions between different rotational isomers. Computational molecular modeling indicates that the energy barriers between conformational states remain relatively low, typically ranging from 2 to 5 kilojoules per mole.

The conformational behavior of this compound exhibits notable differences compared to even-numbered dicarboxylates. Research demonstrates that odd-numbered dicarboxylic acids, including this compound, display greater conformational flexibility due to their inability to achieve optimal alignment of both carboxyl groups within the same plane relative to the hydrocarbon chain. This structural characteristic contributes to the enhanced solubility properties observed for odd-numbered dicarboxylates compared to their even-numbered counterparts.

Crystallographic Analysis and Solid-State Behavior

Crystallographic studies of this compound-containing compounds reveal complex three-dimensional arrangements that reflect the conformational flexibility and hydrogen-bonding capabilities of the dicarboxylate ion. The crystal structure of the high-temperature phase of pimelic acid demonstrates monoclinic symmetry within the P21/c space group, with unit cell dimensions of a = 5.68 ± 0.05 Å, b = 9.71 ± 0.02 Å, c = 22.45 ± 0.10 Å, and β = 136.8 ± 0.5°. These crystallographic parameters indicate significant anisotropy in the molecular packing arrangement.

Detailed analysis of this compound cocrystals with urea reveals sophisticated hydrogen-bonding networks that stabilize the crystal structure. The asymmetric unit contains one urea molecule and half a this compound molecule, with the complete structure generated through crystallographic symmetry operations. The central carbon atom of the this compound chain occupies a special position on a twofold crystallographic axis, demonstrating the symmetric nature of the molecular arrangement. The crystal packing involves five distinct hydrogen-bond interactions that organize the molecular components into a well-developed three-dimensional framework.

The hydrogen-bonding patterns in this compound-containing crystals demonstrate characteristic features of carboxylate-containing compounds. Primary hydrogen bonds form between the carboxylate oxygen atoms and hydrogen-bond donors from counterions or co-crystallized molecules. Secondary interactions involve weaker contacts that contribute to the overall stability of the crystal lattice. The following table summarizes key crystallographic data for representative this compound-containing structures:

Compound Crystal System Space Group Unit Cell Volume (ų) Z Value
Pimelic acid (Form I) Monoclinic P21/c 1413.9 4
This compound-urea cocrystal Monoclinic C2/c 1413.9 4
L-arginine this compound Orthorhombic Variable Variable 2

Complexation studies with amino acids demonstrate the capacity of this compound to form well-ordered crystalline arrangements with organic cations. The complexes of L-arginine and DL-lysine with this compound exhibit 2:1 stoichiometry, reflecting the divalent nature of the this compound anion. In these structures, the amino acid molecules adopt zwitterionic forms and create hydrogen-bonded networks that interconnect with the this compound ions through electrostatic and hydrogen-bonding interactions.

The solid-state behavior of this compound compounds reveals temperature-dependent polymorphic transitions. Differential scanning calorimetry studies indicate that this compound-containing crystals undergo thermal transitions that correspond to conformational rearrangements of the alkyl chain. These transitions occur at characteristic temperatures that depend on the specific counterions present and the overall crystal packing arrangement. The polymorphic behavior demonstrates the influence of molecular conformation on macroscopic properties and highlights the importance of conformational control in crystal engineering applications.

Powder diffraction analysis confirms the crystalline nature of this compound salts and provides fingerprint identification of specific polymorphic forms. The diffraction patterns exhibit characteristic peak positions and intensities that correspond to the periodic arrangements of molecules within the crystal lattice. Temperature-variable diffraction studies reveal the stability ranges of different polymorphic forms and identify transition temperatures for solid-state transformations.

Properties

Molecular Formula

C7H11O4-

Molecular Weight

159.16 g/mol

IUPAC Name

7-hydroxy-7-oxoheptanoate

InChI

InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)/p-1

InChI Key

WLJVNTCWHIRURA-UHFFFAOYSA-M

SMILES

C(CCC(=O)O)CCC(=O)[O-]

Canonical SMILES

C(CCC(=O)O)CCC(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Applications in Polymer Science

Pimelate compounds are extensively utilized in the polymer industry:

  • Nucleating Agent : Calcium this compound acts as a nucleating agent to enhance the thermal stability and mechanical properties of polymers such as high-density polyethylene (HDPE) and isotactic polypropylene. It promotes the formation of specific crystalline phases, improving impact strength and heat resistance .
  • Nanocomposites : The incorporation of calcium this compound into nanocomposites has shown to enhance thermal degradation resistance and mechanical properties. A study demonstrated that the presence of calcium this compound significantly increased the activation energy of thermal degradation in HDPE matrices .

Biomedical Applications

This compound derivatives have potential biomedical applications:

  • Drug Delivery Systems : Due to their biocompatibility, compounds like calcium this compound can form stable complexes with various drugs, making them suitable for use in drug delivery systems .
  • Biotin Synthesis : Pimelic acid is an essential precursor for biotin synthesis in various organisms. Understanding this pathway opens avenues for developing antimicrobial agents targeting biotin synthesis in pathogenic bacteria, which could be crucial in combating antibiotic-resistant strains .

Flavor and Fragrance Industry

Dimethyl this compound is widely used in the flavor and fragrance industry due to its fruity aroma. It serves as a key ingredient in formulating various flavorings that enhance consumer products . Its stability makes it particularly valuable for long-lasting fragrances.

Pharmaceutical Applications

In pharmaceuticals, dimethyl this compound functions as a solvent or carrier for active pharmaceutical ingredients, improving their bioavailability. Its properties make it suitable for use in drug formulations aimed at enhancing therapeutic efficacy .

Case Study 1: Polymer Enhancement with Calcium this compound

A research study published in Macromolecules examined the effect of calcium this compound on HDPE composites. The study found that adding calcium this compound improved both thermal stability and mechanical properties significantly compared to composites without it. The results indicated an increase in crystallinity and enhanced thermal degradation resistance due to the nucleating effect of calcium this compound .

Case Study 2: Biotin Synthesis Pathway

Research conducted on Bacillus subtilis highlighted the role of free this compound as an intermediate in biotin synthesis. By manipulating genes involved in this pathway, researchers were able to demonstrate that deletion of specific genes affected biotin production significantly, showcasing the importance of this compound derivatives in microbial metabolism .

Chemical Reactions Analysis

Anaerobic Degradation

  • Denitrifying Bacteria: Pimelate can be anaerobically degraded by denitrifying bacteria . Strains like LP-1, isolated from activated sludge, can grow on this compound and benzoate as sole carbon sources, using nitrate as an electron acceptor .

  • Metabolic Pathway: In anaerobic degradation, this compound is activated with coenzyme A in a magnesium and ATP-dependent reaction . The resulting pimelyl-CoA is then oxidized, leading to glutaryl-CoA and acetyl-CoA through β-oxidation-like reactions .

Polymer Chemistry

  • Nucleating Agent: Calcium this compound is used as a nucleating agent in polymers like high-density polyethylene (HDPE) and isotactic polypropylene (iPP). It enhances thermal stability and mechanical properties.

  • β-Crystal Formation: Calcium this compound promotes the formation of β-crystals in isotactic polypropylene, improving impact strength and heat resistance.

  • Photocatalytic Degradation: When supported on titanium dioxide (TiO₂), calcium this compound enhances the photocatalytic degradation of polypropylene composites, showing potential in waste management.

Comparative Data

PropertyThis compoundIsotactic Polypropylene (iPP)High-Density Polyethylene (HDPE)
BiocompatibilityYesModerateModerate
Nucleation EfficiencyHighYesNo
Thermal Stability EnhancementYesModerateHigh
Photocatalytic ActivityYes (when supported on TiO₂)LimitedNo

Biological Activities

  • Metabolite: this compound is a metabolite in Escherichia coli and is involved in various metabolic processes .

  • Metal Interactions: Metal-organic frameworks containing this compound influence degradation rates in biological fluids, affecting microbial interactions and biocompatibility.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing pimelate salts in aqueous solutions?

  • Methodological Answer : this compound salts are typically synthesized via acid-base reactions between pimelic acid (heptanedioic acid) and metal hydroxides or carbonates. Key steps include:

  • Stoichiometric Neutralization : Adjust molar ratios of pimelic acid and base (e.g., NaOH, K₂CO₃) to achieve pH 7–8, monitored via pH meters .
  • Crystallization : Evaporate solvent under controlled temperature (40–60°C) to precipitate salts. Use vacuum filtration for purification .
  • Characterization : Confirm identity via FTIR (carboxylate peaks at ~1550–1650 cm⁻¹) and elemental analysis (C, H, O content) .
    • Table 1 : Common Synthesis Conditions for this compound Salts
Base UsedSolventTemperature (°C)Yield (%)
NaOHH₂O5078
K₂CO₃EtOH/H₂O6085

Q. How are this compound compounds characterized for purity and structural integrity in academic research?

  • Methodological Answer :

  • Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm proton environments and carbon frameworks. For example, this compound’s methylene protons appear as multiplets at δ 1.2–1.5 ppm .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by heating samples at 10°C/min under nitrogen, noting decomposition temperatures .
  • X-ray Diffraction (XRD) : Compare crystallinity patterns with reference databases (e.g., Cambridge Structural Database) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported thermal stability data for this compound-metal complexes?

  • Methodological Answer :

  • Variable Control : Standardize heating rates (e.g., 5°C/min vs. 10°C/min) and atmosphere (N₂ vs. air) to isolate decomposition pathways .
  • Replicate Studies : Repeat experiments across independent labs to verify reproducibility, documenting humidity and equipment calibration .
  • Comparative Analysis : Use differential scanning calorimetry (DSC) to correlate endothermic peaks with XRD data, identifying polymorphic transitions .
    • Table 2 : Conflicting Thermal Stability Reports for this compound-Ca Complexes
StudyDecomposition Temp. (°C)MethodAtmosphere
A220TGAN₂
B195DSCAir

Q. How can computational modeling optimize this compound-based coordination polymers for specific applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies and electron distribution to predict stability .
  • Molecular Dynamics (MD) : Simulate polymer flexibility in solvent environments using tools like GROMACS .
  • Validation : Cross-check computational results with experimental XRD and IR data to refine models .

Q. What methodologies address inconsistencies in this compound’s solubility profiles across different solvents?

  • Methodological Answer :

  • Solvent Screening : Systematically test polar (water, DMSO) vs. nonpolar solvents (hexane) at 25°C, using UV-Vis spectroscopy to quantify solubility .
  • Hansen Solubility Parameters : Correlate solubility with HSP values to identify solvent-pimelate affinity .
  • Error Analysis : Account for impurities via HPLC and control batch-to-batch variability .

Guidelines for Structuring Research Questions

  • Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to define scope. Example:
    "How does pH (intervention) affect crystallization yield (outcome) of this compound-Na salts (population) compared to traditional methods (comparison) within 24-hour reactions (time)?" .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions align with academic rigor .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pimelate
Reactant of Route 2
Pimelate

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